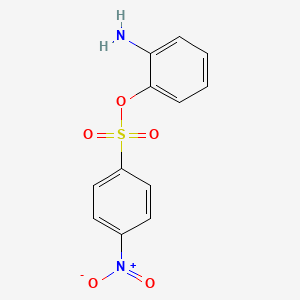
2-Aminophenyl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminophenyl 4-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophenyl 4-nitrobenzenesulfonate typically involves the reaction of 2-aminophenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction conditions include maintaining a constant temperature and stirring to ensure complete reaction. The product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The product is purified using techniques like crystallization, distillation, or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Aminophenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Aminophenyl 4-aminobenzenesulfonate.
Substitution: Formation of substituted sulfonates.
Scientific Research Applications
2-Aminophenyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminophenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Similar structure but lacks the amino group.
2-Aminophenyl 4-aminobenzenesulfonate: Formed by the reduction of the nitro group in 2-Aminophenyl 4-nitrobenzenesulfonate.
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H10N2O5S |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
(2-aminophenyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O5S/c13-11-3-1-2-4-12(11)19-20(17,18)10-7-5-9(6-8-10)14(15)16/h1-8H,13H2 |
InChI Key |
ZUOVOBVJQMCJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















